1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
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Overview
Description
1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Scientific Research Applications
1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been studied for its potential applications in the treatment of various disorders such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antidepressant-like effects in animal models. Additionally, 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has shown promise in the treatment of drug addiction and withdrawal symptoms.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been found to have a low toxicity profile and is generally well-tolerated in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has also been found to modulate the levels of various neurotransmitters such as norepinephrine, glutamate, and GABA.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its low toxicity profile, which makes it a suitable candidate for long-term studies. Additionally, 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been shown to have a high affinity for the serotonin transporter, which may make it a useful tool for studying the serotonergic system. However, one limitation of using 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Future Directions
Future research on 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate could focus on its potential applications in the treatment of other disorders such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further studies could investigate the long-term effects of 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate on brain function and behavior. Finally, research could also explore the potential of 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate as a tool for studying the serotonergic and dopaminergic systems in the brain.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has shown promise in scientific research for its potential applications in the fields of medicine and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in the treatment of various disorders and as a tool for studying brain function and behavior.
Synthesis Methods
The synthesis of 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 4-fluorobenzylamine with 4-methylphenoxyacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting product is then treated with oxalic acid to obtain 1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate oxalate.
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2.C2H2O4/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOADBQPIYVHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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